Oct-4-en-3-one

Descripción

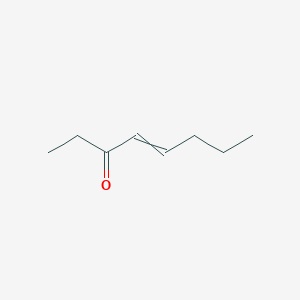

Structure

3D Structure

Propiedades

Número CAS |

14129-48-7 |

|---|---|

Fórmula molecular |

C8H14O |

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

(E)-oct-4-en-3-one |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |

Clave InChI |

JPTOCTSNXXKSSN-VOTSOKGWSA-N |

SMILES |

CCCC=CC(=O)CC |

SMILES isomérico |

CCC/C=C/C(=O)CC |

SMILES canónico |

CCCC=CC(=O)CC |

Densidad |

0.840-0.844 |

Otros números CAS |

14129-48-7 |

Descripción física |

Clear colourless or pale yellow liquid; Coconut, fruity aroma |

Solubilidad |

Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |

Origen del producto |

United States |

Oct-4-en-3-one chemical properties and molecular weight

An In-Depth Technical Guide to the Chemical Properties of Oct-4-en-3-one

Introduction

Oct-4-en-3-one, an α,β-unsaturated ketone, is a molecule of significant interest in the fields of flavor chemistry, organic synthesis, and chemical biology. As a volatile organic compound, it is recognized for its characteristic coconut and fruity aroma and is utilized as a flavoring agent in various food products.[1][2][3] Beyond its sensory properties, the conjugated enone system imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a range of chemical transformations, crucial for drug development and materials science.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the core chemical properties, spectroscopic data, reactivity profile, and essential handling protocols for Oct-4-en-3-one, providing a foundation for its effective use in a laboratory and developmental setting.

Molecular and Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in various experimental settings, from solvent selection for a reaction to the appropriate conditions for analytical separation. Oct-4-en-3-one is a colorless to pale yellow liquid under standard conditions.[2][3] Its molecular structure consists of an eight-carbon chain with a ketone at the 3-position and a carbon-carbon double bond between the 4th and 5th positions. The primary isomer of interest is often the (E)- or trans-isomer due to its greater thermodynamic stability.[4][5]

A summary of its key physicochemical properties is presented below.

Table 1: Key Identifiers and Physicochemical Properties of Oct-4-en-3-one

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [3][4][6] |

| Molecular Weight | 126.20 g/mol | [3][5] |

| IUPAC Name | oct-4-en-3-one ((E)-isomer: (E)-oct-4-en-3-one) | [3][5] |

| CAS Number | 14129-48-7 | [1][3][4][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |

| Odor | Coconut, fruity | [1][2] |

| Boiling Point | 180-181 °C (at 760 mm Hg); 77-79 °C (at 20 mm Hg) | [1][2] |

| Density | 0.840 - 0.844 g/cm³ at 25 °C | [1][3] |

| Refractive Index | 1.442 - 1.448 at 20 °C | [1][2][3] |

| Flash Point | 66.67 °C (152.00 °F) | [1] |

| Vapor Pressure | 0.897 mm Hg at 25 °C (estimated) | [1][2] |

| Solubility | Soluble in alcohol; Sparingly soluble in water (1045 mg/L at 25°C, est.) | [1][3] |

| logP (o/w) | 2.16 - 2.2 (estimated) | [2][3][5] |

The moderate octanol-water partition coefficient (logP) suggests a lipophilic character, consistent with its limited aqueous solubility and good solubility in organic solvents like ethanol.[1][3] This property is critical when designing extraction, purification, or drug delivery systems, indicating a preference for non-polar environments. The boiling point data at both atmospheric and reduced pressure are essential for planning distillative purifications.[1][2]

Spectroscopic and Analytical Characterization

Unambiguous identification of Oct-4-en-3-one requires a multi-technique analytical approach. The combination of mass spectrometry, NMR, and IR spectroscopy provides a detailed structural fingerprint.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of volatile compounds like Oct-4-en-3-one. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approx. 126.10). The fragmentation pattern is characteristic of α,β-unsaturated ketones, often involving α-cleavage and McLafferty rearrangements. The NIST Chemistry WebBook provides access to reference mass spectra for this compound.[6]

Protocol 1: Standard Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of Oct-4-en-3-one. Instrument parameters should be optimized based on the specific equipment and analytical goals.

1. Sample Preparation:

- Prepare a 100 ppm stock solution of Oct-4-en-3-one in a suitable volatile solvent (e.g., hexane or ethyl acetate).

- Perform serial dilutions to create working standards (e.g., 0.1, 1, 5, 10 ppm) for calibration.

2. GC-MS Instrument Conditions:

- GC Column: A mid-polarity column, such as a DB-Wax or CP Sil 8 CB, is suitable.[4]

- Injector: Split/splitless injector, typically operated at 250 °C.

- Oven Program:

- Initial temperature: 40-50 °C, hold for 2-5 minutes.

- Ramp: Increase temperature at a rate of 4-10 °C/min to 250 °C.

- Final hold: Hold at 250 °C for 5-10 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

- MS Detector:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Ion Source Temperature: 230 °C.

3. Data Analysis:

- Identify the peak corresponding to Oct-4-en-3-one based on its retention index. Kovats retention indices are reported as 956 (standard non-polar) and 1303 (standard polar).[5]

- Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms. For (E)-Oct-4-en-3-one, the key diagnostic signals would include two vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene, an ethyl group adjacent to the carbonyl, and a propyl group attached to the β-vinylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of Oct-4-en-3-one is dominated by two strong absorption bands:

-

C=O stretch: A strong, sharp peak around 1670-1690 cm⁻¹, shifted to a lower wavenumber from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.

-

C=C stretch: A medium intensity peak around 1620-1640 cm⁻¹.

Caption: Workflow for the spectroscopic identification of Oct-4-en-3-one.

Chemical Reactivity and Synthetic Pathways

The reactivity of Oct-4-en-3-one is dominated by its α,β-unsaturated ketone functional group. This arrangement creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5).

-

1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the carbonyl carbon directly.

-

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (e.g., enolates, amines, thiols) preferentially attack the β-carbon, a reaction of immense importance in forming new carbon-carbon and carbon-heteroatom bonds.

This dual reactivity makes Oct-4-en-3-one a versatile building block in organic synthesis. The most common preparations of such compounds involve aldol-type condensation reactions followed by dehydration.[7]

Sources

- 1. 4-octen-3-one, 14129-48-7 [thegoodscentscompany.com]

- 2. parchem.com [parchem.com]

- 3. 4-Octen-3-one | C8H14O | CID 84216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Octen-3-one [webbook.nist.gov]

- 5. (4E)-4-Octen-3-one | C8H14O | CID 5369061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Octen-3-one [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Natural Occurrence and Analysis of 4-Octen-3-one in Volatile Organic Compounds

Abstract

This technical guide provides a comprehensive overview of 4-octen-3-one, a naturally occurring volatile organic compound (VOC) with significance in flavor chemistry. While its isomers, particularly 1-octen-3-ol and 1-octen-3-one, are extensively studied for their characteristic mushroom and metallic aromas, 4-octen-3-one presents a distinct profile with important, albeit less documented, roles. This document details its known natural sources, proposes a putative biosynthetic pathway grounded in established lipid oxidation principles, and provides a robust, field-proven analytical methodology for its extraction and quantification. The guide is designed to equip researchers and professionals with the foundational knowledge and practical protocols necessary to investigate 4-octen-3-one in complex biological matrices.

Introduction to 4-Octen-3-one

4-Octen-3-one (C₈H₁₄O) is an unsaturated ketone, or enone, that contributes to the volatile profile of various natural products.[1][2] Unlike its more famous isomer, 1-octen-3-one (associated with metallic and mushroom notes), 4-octen-3-one is characterized by a distinctly different aroma profile, often described as coconut-like and fruity.[2][3] This unique sensory profile has led to its use as a flavoring agent in the food industry, where it is recognized as FEMA GRAS (Generally Recognized as Safe).[2][3] Understanding its natural origins and the biochemical pathways that lead to its formation is crucial for applications ranging from food science to the development of novel therapeutic agents derived from natural products.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Clear colourless or pale yellow liquid | [2] |

| Density | 0.840 - 0.844 g/cm³ @ 25°C | [2][3] |

| Refractive Index | 1.442 - 1.448 @ 20°C | [2][3] |

| Solubility | Sparingly soluble in water; soluble in ethanol | [2][3] |

Natural Occurrence

4-Octen-3-one has been identified as a volatile component in a select number of plant species. Its presence is often part of a complex mixture of VOCs that define the plant's aroma and potential ecological functions. The systematic investigation of plant metabolomes continues to expand this list.

Table 1: Documented Natural Sources of 4-Octen-3-one

| Organism | Family | Common Name | Reference |

| Origanum sipyleum | Lamiaceae | Sipylean Oregano | [1][2] |

| Platostoma africanum | Lamiaceae | - | [1][2] |

| Arctostaphylos uva-ursi | Ericaceae | Bearberry | [1] |

Beyond these specific plants, 4-octen-3-one is utilized as a flavoring agent in a wide array of food products, including beverages, baked goods, and confectioneries, underscoring its desirable sensory characteristics.[3]

Putative Biosynthetic Pathway of 4-Octen-3-one

While the precise enzymatic pathway for 4-octen-3-one has not been definitively elucidated in the literature, its formation can be logically inferred from the well-established biosynthesis of related C8 volatile compounds, such as 1-octen-3-ol.[4][5] These compounds are known products of the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid.[4][6][7]

The proposed pathway begins with the oxygenation of a polyunsaturated fatty acid (e.g., linolenic acid) by a lipoxygenase (LOX) enzyme. The key distinction for the formation of 4-octen-3-one would be the initial position of oxygenation. A 12-lipoxygenase would introduce a hydroperoxy group at the C-12 position of linolenic acid, forming 12-hydroperoxyoctadecatrienoic acid (12-HPOT). Subsequent cleavage of this intermediate by a hydroperoxide lyase (HPL) would yield a C8 ketone and a C10 aldehyde. This specific cleavage pattern is the critical, yet hypothetical, step that would result in the formation of 4-octen-3-one.

Causality Behind the Proposed Pathway:

-

Substrate: Polyunsaturated fatty acids like linoleic and linolenic acid are ubiquitous in plant cell membranes and serve as common precursors for a vast array of signaling molecules and VOCs.[8]

-

Lipoxygenase (LOX): LOX enzymes are widespread in plants and fungi and are responsible for the initial, stereo-specific insertion of molecular oxygen into fatty acid chains, creating hydroperoxide intermediates.[4][5] The regiospecificity of the LOX (i.e., where it adds the oxygen) determines the ultimate structure of the final products.

-

Hydroperoxide Lyase (HPL): HPL enzymes catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments.[4][5] The specific HPL involved dictates the cleavage site, thereby generating a diverse range of volatile compounds.

Caption: Putative biosynthetic pathway for 4-octen-3-one via lipid peroxidation.

Analytical Methodologies for Quantification

The analysis of trace-level VOCs like 4-octen-3-one from complex natural matrices requires a highly sensitive and selective analytical approach. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique, offering solvent-free extraction, high concentration factors, and definitive compound identification.[9][10][11]

Self-Validating Protocol: HS-SPME-GC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of an internal standard and the use of mass spectrometry for identification provide inherent checks on extraction efficiency, chromatographic performance, and compound identity.

Objective: To extract, identify, and quantify 4-octen-3-one from a plant or food matrix.

Materials:

-

20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

GC-MS system with a suitable capillary column (e.g., RTX-5, DB-5ms, or equivalent).

-

Analytical standard of 4-octen-3-one.

-

Internal Standard (IS) solution (e.g., 2-methylpentanal or a non-native deuterated analogue).

-

Sodium chloride (NaCl).

-

Deionized water.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2.0 g of the homogenized sample (e.g., finely ground plant tissue, liquid food) into a 20 mL headspace vial.[9]

-

Causality: Homogenization maximizes the surface area, facilitating the efficient release of volatiles from the matrix into the headspace. A consistent sample mass is critical for quantitative reproducibility.

-

Add 5 mL of deionized water and 1 g of NaCl to the vial.

-

Causality: Adding water creates a consistent slurry for solid samples. The addition of NaCl increases the ionic strength of the aqueous phase, which "salts out" the volatile nonpolar analytes, increasing their partial pressure in the headspace and improving extraction efficiency.

-

Spike the sample with a known amount of the internal standard solution.

-

Causality: The internal standard corrects for variations in extraction efficiency and injection volume between samples, which is the cornerstone of accurate quantification.

-

Immediately seal the vial with the cap and septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray or a heating block with agitation.

-

Equilibrate the sample at 40°C for 15 minutes with agitation.[9]

-

Causality: This incubation step allows the volatile compounds to partition from the sample matrix into the headspace, reaching a state of equilibrium. Heating increases the vapor pressure of the analytes, while agitation continuously renews the sample surface at the headspace interface.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.[9]

-

Causality: The coated fiber adsorbs the volatile analytes from the headspace. The choice of a DVB/CAR/PDMS fiber provides a broad range of selectivity for various analytes, including ketones. The extraction time is optimized to ensure sufficient adsorption for detection without necessarily reaching full equilibrium, which would require much longer times.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, transfer the fiber to the heated GC inlet (e.g., 260°C) for 5 minutes in splitless or split mode (e.g., 1:25 split ratio) to desorb the analytes.[9]

-

Causality: High temperature ensures rapid and complete transfer of analytes from the fiber onto the GC column. The split ratio can be adjusted based on analyte concentration to avoid detector saturation.

-

Gas Chromatography: Use a column such as an RTX-5 (30 m x 0.25 mm x 0.25 µm). Set the carrier gas (Helium) to a constant flow. A typical oven temperature program would be:

-

Causality: The temperature program separates the complex mixture of VOCs based on their boiling points and interactions with the column's stationary phase. The initial hold allows for the focusing of very volatile compounds, while the slow ramp provides resolution for a wide range of analytes.

-

Mass Spectrometry:

-

Set the MS transfer line temperature to 230°C and the ion source temperature to 200°C.

-

Acquire data in full scan mode (e.g., m/z 35-350) for compound identification.

-

For quantification, Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions of 4-octen-3-one (e.g., m/z 57, 70, 85, 126) and the internal standard.

-

-

Causality: The mass spectrometer fragments the eluting compounds into specific ion patterns, creating a "fingerprint" for each molecule. Comparing this fragmentation pattern to a spectral library (like NIST) confirms the compound's identity. SIM mode enhances the signal-to-noise ratio by only monitoring specific ions of interest, thereby lowering the limit of quantification.

-

-

Data Analysis and Quantification:

-

Identify the 4-octen-3-one peak in the chromatogram by comparing its retention time and mass spectrum with that of the pure analytical standard.

-

Create a calibration curve by analyzing a series of standards of known concentrations containing the same amount of internal standard as the samples.

-

Calculate the concentration of 4-octen-3-one in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Experimental Workflow Visualization

Caption: HS-SPME-GC-MS workflow for the analysis of 4-octen-3-one.

Conclusion

4-Octen-3-one is a significant, naturally occurring volatile compound whose fruity and coconut-like aroma profile distinguishes it from its more commonly studied isomers. While its documented natural distribution is currently limited to a few plant species, its role as a food flavoring agent highlights its sensory importance. The proposed biosynthetic pathway, rooted in the enzymatic oxidation of fatty acids, provides a logical framework for future research into its formation. The detailed HS-SPME-GC-MS protocol presented herein offers a robust and validated method for researchers to accurately identify and quantify 4-octen-3-one, enabling further exploration of its presence in the volatile world and its potential applications in science and industry.

References

-

PubChem. (4E)-4-Octen-3-one | C8H14O | CID 5369061. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Octen-3-one | C8H14O | CID 84216. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 4-octen-3-one, 14129-48-7. [Link]

-

Wikipedia. 1-Octen-3-ol. [Link]

-

Scentspiracy. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. [Link]

-

FooDB. Showing Compound 1-Octen-3-one (FDB003365). [Link]

-

Cantele, C., et al. (2024). Tannin Rich-Extracts: Natural Solutions for Preserving the Physicochemical, Oxidative, and Microbiological Quality of Beef Patties During Cold Storage. Foods. MDPI. [Link]

-

Wikipedia. Oct-1-en-3-one. [Link]

-

ResearchGate. (2023). Exploiting volatile organic compounds in crop protection: A systematic review of 1‐octen‐3‐ol and 3‐octanone. [Link]

-

ResearchGate. (2006). Validation of an analytical method for the solid phase extraction, in cartridge derivatization and subsequent gas chromatographic–ion trap tandem mass spectrometric determination of 1-octen-3-one in wines at ng L −1 level. [Link]

-

ResearchGate. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. [Link]

-

SciSpace. (2009). Investigation of the applicability of SPME-GC-MS technique and principal component analysis in the evaluation of a volatile fraction of blue-veined cheeses. [Link]

-

Su, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi. PubMed. [Link]

-

UNICAM. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. [Link]

-

ResearchGate. (1999). Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors. [Link]

-

Osward, W. (1967). Chemical Synthesis of Polyunsaturated Fatty. Journal of the American Oil Chemists' Society. [Link]

-

TTB. (Date not available). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. [Link]

-

SciSpace. (1964). Studies on the transfer of some flavour compounds to milk. [Link]

Sources

- 1. (4E)-4-Octen-3-one | C8H14O | CID 5369061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Octen-3-one | C8H14O | CID 84216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-octen-3-one, 14129-48-7 [thegoodscentscompany.com]

- 4. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 5. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. researchgate.net [researchgate.net]

- 8. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Technical Guide: Comparative Analysis of Oct-4-en-3-one and 1-Octen-3-one Isomers

Executive Summary

This technical guide provides a rigorous structural, mechanistic, and functional comparison of 1-octen-3-one (amyl vinyl ketone) and oct-4-en-3-one . While these two compounds share the same molecular formula (

For researchers in drug development and flavor chemistry, the distinction is critical:

-

1-Octen-3-one is a potent, sterically unhindered Michael acceptor with significant proteome reactivity (covalent modification risk) and a low-threshold metallic/mushroom odor.

-

Oct-4-en-3-one is a sterically hindered internal enone with a fruity/berry profile, exhibiting slower electrophilic kinetics and a distinct metabolic lineage in specific plant species.

Structural and Stereochemical Analysis

The core differentiation lies in the position of the alkene moiety relative to the carbonyl group and the carbon chain terminus. Both are

1-Octen-3-one (Vinyl Ketone)

-

Structure: Features a terminal vinyl group (

) directly conjugated to the carbonyl. -

Sterics: The

-carbon is unsubstituted (methylene), making it highly accessible to nucleophiles. -

Isomerism: Does not exhibit geometric (

) isomerism at the double bond.

Oct-4-en-3-one (Internal Enone)

-

Structure: The double bond is internal (

). -

Sterics: The

-carbon ( -

Isomerism: Exists as stereoisomers. The (E)-isomer (trans) is thermodynamically favored and is the predominant form found in nature (e.g., Origanum species).

| Feature | 1-Octen-3-one | Oct-4-en-3-one |

| IUPAC Name | Oct-1-en-3-one | (E)-Oct-4-en-3-one |

| Functional Group | Vinyl Ketone | Internal Enone |

| Unhindered ( | Hindered ( | |

| Geometric Isomerism | None | |

| CAS Number | 4312-99-6 | 14129-48-7 |

Reactivity & Mechanistic Implications (Drug Development Focus)

For drug development professionals, the reactivity profile of these isomers with biological nucleophiles (specifically Glutathione and Cysteine residues) is the most critical technical distinction.

Michael Addition Kinetics

1-Octen-3-one acts as a "hard" electrophile. The terminal methylene group facilitates rapid 1,4-conjugate addition (Michael addition). In toxicological screenings, this motif is often flagged as a structural alert for skin sensitization and protein haptenization.

Mechanism:

-

Nucleophilic Attack: The thiolate anion (

) of Glutathione attacks the -

Enolate Formation: The negative charge is delocalized onto the oxygen.

-

Tautomerization: Rapid protonation restores the ketone, resulting in a stable covalent adduct.

Oct-4-en-3-one , conversely, exhibits significantly slower kinetics due to the propyl chain at the

Figure 1: Comparative electrophilicity. 1-Octen-3-one undergoes rapid covalent modification of thiols, whereas oct-4-en-3-one is kinetically impeded by steric bulk.

Biosynthesis and Synthetic Pathways

The origins of these isomers differ fundamentally: one is a product of oxidative stress/defense, the other a specific plant metabolite.

1-Octen-3-one: The Lipoxygenase (LOX) Pathway

This compound is responsible for the "metallic" smell of blood and the aroma of cut mushrooms. It is generated via the enzymatic oxidation of Linoleic acid.[1]

-

Precursor: Linoleic Acid.

-

Enzymes: Lipoxygenase (LOX)

Hydroperoxide Lyase (HPL). -

Mechanism: LOX creates a 10-hydroperoxide, which HPL cleaves to yield 1-octen-3-ol. Oxidation of the alcohol yields the ketone.

Oct-4-en-3-one: Plant Metabolism & Aldol Synthesis

Found in Origanum sipyleum and Arctostaphylos uva-ursi (Bearberry), this isomer is often associated with fruity/berry notes. Synthetically, it is produced via Aldol Condensation , a method distinct from the oxidative cleavage used for the 1-en isomer.

Synthetic Protocol (Aldol Route):

-

Reactants: Pentanal + Acetone (Crossed Aldol).

-

Catalyst: Base (NaOH/KOH).

-

Process: Formation of

-hydroxy ketone followed by dehydration.[2]

Figure 2: Divergent biosynthetic and synthetic pathways. The 1-en isomer arises from fatty acid cleavage, while the 4-en isomer follows a condensation logic.

Olfactory and Biological Profile

The shift of the double bond dramatically alters receptor interaction and sensory perception.

| Compound | Odor Descriptor | Threshold (Air) | Natural Occurrence |

| 1-Octen-3-one | Metallic, Mushroom, Earthy | ~0.03 - 1.12 µg/m³ | Mushrooms (Agaricus), Oxidized Lipids, Blood (skin interaction) |

| Oct-4-en-3-one | Fruity, Berry-like, Sweet | Higher (Less Potent) | Origanum sipyleum, Raspberry flavors, Bearberry |

Biological Significance:

-

1-Octen-3-one: Acts as a semiochemical. It attracts mosquitoes and functions as a fungal defense signal. Its potent odor at low concentrations makes it a critical off-flavor marker in food stability testing (indicating lipid rancidity).

-

Oct-4-en-3-one: Used positively in flavor formulations (raspberry/tea) and lacks the aggressive "metallic" note of its isomer.

Analytical Differentiation

Distinguishing these isomers in a complex matrix (e.g., biofluids or natural extracts) requires precise interpretation of MS and NMR data.

Mass Spectrometry (EI, 70eV)

-

1-Octen-3-one:

-

Base Peak: Typically m/z 55 (

) or m/z 70 (McLafferty rearrangement product). -

Key Fragment: Loss of the pentyl chain (

) is prominent.

-

-

Oct-4-en-3-one:

-

Fragmentation:

-cleavage on either side of the carbonyl is favored. -

Key Peaks: Cleavage of the propyl group adjacent to the alkene or the ethyl group adjacent to the ketone leads to a different ion distribution, often showing heavier fragments related to the internal double bond stability.

-

Nuclear Magnetic Resonance ( -NMR)

This is the definitive confirmation method.

-

1-Octen-3-one:

-

Vinyl Protons: Distinctive "ABC pattern" for the terminal alkene at

5.8 – 6.4 ppm . -

Coupling: Large trans-coupling (

Hz) and cis-coupling (

-

-

Oct-4-en-3-one:

-

Internal Alkene Protons: Appears as a multiplet (dt or dq) typically shielded relative to the terminal vinyl, often around

6.0 – 6.8 ppm depending on conjugation, but lacking the characteristic terminal geminal protons. -

Methyl Groups: The terminal methyl of the propyl chain and the ethyl ketone group provide distinct triplet signals that integrate differently compared to the pentyl chain of the 1-en isomer.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61346, 1-Octen-3-one. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5369061, (4E)-4-Octen-3-one. Retrieved from [Link]

-

Glindemann, D., et al. (2006). The Two Odors of Iron when Touched or Pickled: (Skin) Carbonyl Compounds and Organophosphines. Angewandte Chemie International Edition. Retrieved from [Link]

-

Schwöbel, J. A. H., et al. (2010). Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). Flavor Ingredient Library: Oct-4-en-3-one (FEMA 4328).[3][4] Retrieved from [Link]

-

Wurzenberger, M., & Grosch, W. (1984). Enzymic formation of 1-octen-3-one and 1-octen-3-ol in mushroom (Agaricus bisporus).[1] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Technical Guide: Olfactory Profile and Odor Threshold of Oct-4-en-3-one

The following technical guide provides an in-depth analysis of Oct-4-en-3-one , distinct from its more famous isomer 1-octen-3-one.

CAS: 14129-48-7 | FEMA: 4328 | Formula: C₈H₁₄O[1][2]

Executive Summary

Oct-4-en-3-one (also known as 4-octen-3-one) is an unsaturated ketone arising primarily from the lipid oxidation of polyunsaturated fatty acids (PUFAs).[3] While often overshadowed by its structural isomer 1-octen-3-one (responsible for the potent "metallic/blood" and "fresh mushroom" notes), the 4-isomer presents a distinct olfactory profile characterized by fruity, coconut-like, and earthy-mushroom nuances.

This guide delineates the physicochemical properties, validated odor thresholds, and formation mechanisms of oct-4-en-3-one, providing a critical reference for researchers in flavor chemistry, off-flavor analysis (lipid oxidation), and fragrance development.

Physicochemical & Sensory Profile[4][5]

Chemical Identity

Unlike the vinyl ketone structure of 1-octen-3-one, which confers extreme potency, 4-octen-3-one possesses an internal double bond, altering its volatility and receptor binding affinity.

| Property | Data | Source |

| IUPAC Name | (E)-Oct-4-en-3-one | NIST / PubChem |

| CAS Number | 14129-48-7 | |

| FEMA Number | 4328 | FEMA / JECFA |

| Molecular Weight | 126.19 g/mol | |

| LogP (o/w) | ~2.16 | Est. |

| Boiling Point | 77–79 °C @ 20 mmHg | Parchem |

| Retention Index (DB-Wax) | 1360–1362 | NIST / Literature |

| Retention Index (DB-5) | ~980–1000 | Est. based on homologs |

Olfactory Descriptors

The scent profile of oct-4-en-3-one is matrix-dependent. In isolation, it is sweeter and less aggressive than the 1-isomer.

-

Primary Descriptors: Coconut, Fruity, Sweet.

-

Secondary Descriptors: Mushroom-like, Earthy, Boiled Potato.

-

Off-Flavor Contexts: In oxidizing lipid systems (e.g., fish oil mayonnaise, heated triolein), it contributes to "plastic," "pungent," or "rancid" notes alongside aldehydes.

Comparative Analysis:

-

1-Octen-3-one: Metallic, Blood, Raw Mushroom (Threshold: ~0.05 ppb).

-

4-Octen-3-one: Coconut, Fruity, Earthy (Threshold: ~11 ppb).[4]

Odor Detection Thresholds (ODT)

The detection threshold of oct-4-en-3-one is significantly higher than that of 1-octen-3-one, indicating lower potency. It acts as a modifier rather than a high-impact character compound in most natural isolates.

| Matrix | Threshold Value | Notes | Reference |

| Water | 11 ppb (µg/L) | Determined in bell pepper fraction analysis. | |

| Air | 0.03 – 1.12 µg/m³ | Range cited for octenone isomers; varies by panel sensitivity. | 5][6] Science |

| Oil (Mayonnaise) | N/A (High) | Detected as off-flavor only at elevated oxidation levels. |

Critical Insight: The 200-fold difference in threshold between the 1-isomer (0.05 ppb) and the 4-isomer (11 ppb) is crucial for analytical interpretation. A peak of 4-octen-3-one in a chromatogram must be significantly larger than that of 1-octen-3-one to have a comparable sensory impact.

Mechanism of Formation: Lipid Peroxidation

Oct-4-en-3-one is a secondary oxidation product of Linoleic Acid (C18:2 n-6). Unlike enzymatic pathways that favor specific isomers in mushrooms, thermal or auto-oxidation produces a mix of ketones.

Formation Pathway

The compound forms via the degradation of hydroperoxides (LOOH). The diagram below illustrates the divergence between the "metallic" 1-isomer and the "fruity" 4-isomer.

Figure 1: Divergent formation pathways of C8 ketones from Linoleic Acid. 4-Octen-3-one is often associated with thermal degradation or specific hydroperoxide rearrangements.

Analytical Protocol: GC-O/MS Detection

Due to the co-elution risk with other C8 volatiles, a dual-column confirmation strategy is required.

Sample Preparation (SPME)

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Incubation: 40°C for 30 minutes with agitation (250 rpm).

-

Matrix Modification: Add 30% NaCl (w/v) to aqueous samples to enhance volatility (salting-out effect).

Instrumental Workflow

The following workflow ensures separation of the 4-isomer from the 1-isomer and 1-octen-3-ol.

Figure 2: GC-O/MS Workflow for identification of Oct-4-en-3-one.

Identification Criteria

-

Retention Index (RI): Must match 1360 ± 5 on DB-Wax (Polar) column.

-

Mass Spectrum: Molecular ion m/z 126 . Base peak typically m/z 55 or m/z 70 .

-

Sensory Check: The sniffer must detect "fruity/coconut" or "earthy," distinct from the "metallic" note of 1-octen-3-one eluting earlier/later depending on the phase.

References

-

Badings, H. T., et al. (1970). Characterisation of the flavour of fresh bell peppers (Capsicum annuum) and its changes after hot-air drying. Wageningen University & Research.

-

Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Japan Ministry of the Environment.

-

Jacobsen, C., et al. (2009). Oxidation in fish-oil-enriched mayonnaise. European Food Research and Technology.

-

FEMA. (2008). Flavor Ingredient Library: 4-Octen-3-one (FEMA 4328).[1][7][8] Flavor and Extract Manufacturers Association.[8]

-

NIST. (2023). 4-Octen-3-one Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.

Sources

- 1. Food safety and quality: details [fao.org]

- 2. parchem.com [parchem.com]

- 3. 4-octen-3-one, 14129-48-7 [thegoodscentscompany.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. orgprints.org [orgprints.org]

- 6. cetjournal.it [cetjournal.it]

- 7. scribd.com [scribd.com]

- 8. 4-Octen-3-one | C8H14O | CID 84216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biosynthetic Architectures of Unsaturated Ketones in Fungal and Plant Systems

Executive Summary

This technical guide delineates the biosynthetic logic governing the formation of

We analyze two distinct biosynthetic paradigms:

-

The Oxidative Cleavage Pathway (Oxylipins): Dominant in the production of volatile signaling molecules like 1-octen-3-one (fungi) and Green Leaf Volatiles (plants).

-

The Polyketide Assembly Pathway (PKS): Responsible for complex scaffolds like chalcones (plants) and fungal pigments/toxins.

The Lipid Oxidation Route: Volatile Enone Biosynthesis

Primary Target: 1-octen-3-one (Fungal "Mushroom" odor) and related Green Leaf Volatiles (GLVs).

In both fungi and plants, volatile unsaturated ketones arise from the regiospecific oxygenation and subsequent cleavage of Polyunsaturated Fatty Acids (PUFAs). This pathway relies on the sequential action of Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL) .[1]

Mechanistic Divergence: Fungi vs. Plants

While the chemical logic is identical, the regioselectivity differs:

-

Fungi (e.g., Agaricus bisporus, Aspergillus): Preferentially oxidize Linoleic Acid at the C-10 position.[1][2]

-

Plants (e.g., Arabidopsis, Zea mays): Preferentially oxidize at C-9 or C-13 .

The Enzymatic Cascade

-

Substrate Activation: Linoleic acid is released from membrane phospholipids via Lipase activity.

-

Dioxygenation (LOX): A non-heme iron Lipoxygenase abstracts a hydrogen atom from the bis-allylic methylene (C-11), allowing radical recombination with molecular oxygen.

-

Fungal Specificity: Yields 10(R)-hydroperoxyoctadecadienoic acid (10-HPOD) .

-

-

Chain Cleavage (HPL): The CYP74 family (in plants) or specific fungal HPLs (e.g., AbHPL) cleave the C-C bond adjacent to the hydroperoxide.

-

Redox Tuning: The resulting 1-octen-3-one is often rapidly reduced to 1-octen-3-ol by oxidoreductases, regulating the ratio of the "earthy" ketone to the "alcoholic" odorant.

Pathway Visualization (DOT)

Caption: Divergent biosynthesis of volatile unsaturated ketones in Fungi (via 10-HPOD) versus Plants (via 13-HPOD).

The Polyketide Assembly Route: Scaffold Biosynthesis

Primary Target: Chalcones (Plant flavonoids) and Fungal Enones (e.g., Polyketide pigments).

This pathway utilizes Polyketide Synthases (PKS) to assemble carbon skeletons from Acetyl-CoA and Malonyl-CoA units. The

Plant Type III PKS: Chalcone Synthase (CHS)

Chalcones are the open-chain precursors to flavonoids. They contain a distinct 1,3-diaryl-2-propen-1-one skeleton.

-

Substrates: p-Coumaroyl-CoA (derived from Phenylalanine) + 3 x Malonyl-CoA.

-

Mechanism:

-

Loading: p-Coumaroyl-CoA binds to the active site Cysteine.

-

Extension: Three sequential decarboxylative condensations with Malonyl-CoA form a linear tetraketide.

-

Cyclization: An intramolecular Claisen condensation (C6 to C1) forms the A-ring.

-

Aromatization: Tautomerization yields the chalcone.

-

Key Feature: The double bond from the p-coumaroyl precursor is retained, conjugated to the newly formed ketone, creating the stable enone system.

-

Fungal Type I PKS: Iterative Enone Formation

Fungal PKSs are large, multi-domain megasynthases.[11]

-

DH Domain Action: The Dehydratase (DH) domain catalyzes the elimination of water from a

-hydroxy intermediate to form an -

Reductive Loops: The extent of reduction determines the final saturation.

-

Non-Reducing (NR-PKS): Produces aromatic polyketides (often polyphenols).[8]

-

Partially Reducing (PR-PKS): Often retains specific enone functionalities.

-

Highly Reducing (HR-PKS): Produces saturated fatty-acid-like chains.

-

Pathway Visualization (DOT)

Caption: Biosynthesis of the chalcone scaffold in plants via Type III PKS, establishing the core enone warhead.

Experimental Protocols for Pathway Characterization

Protocol A: In Vitro Characterization of Hydroperoxide Lyase (HPL) Activity

Objective: Confirm the production of volatile unsaturated ketones (e.g., 1-octen-3-one) from fatty acid substrates.[2]

Materials:

-

Recombinant HPL enzyme (purified from E. coli or Yeast expression system).

-

Substrate: Linoleic acid hydroperoxide (10-HPOD or 13-HPOD).[1] Note: Must be enzymatically synthesized using Soybean LOX-1 (for 13-HPOD) or a fungal LOX (for 10-HPOD).

-

Buffer: 50 mM Potassium Phosphate, pH 6.5.

-

Internal Standard: 2-heptanone.

Workflow:

-

Substrate Preparation: Incubate Linoleic acid (1 mM) with Soybean LOX-1 at 4°C for 30 mins. Verify HPOD formation via UV absorbance at 234 nm (conjugated diene formation).

-

Enzymatic Reaction:

-

Mix 450 µL Buffer + 50 µL HPOD substrate.

-

Initiate with 10 µg purified HPL.

-

Incubate at 25°C for 5–10 minutes in a sealed 2 mL GC vial.

-

-

Termination & Extraction: Stop reaction by freezing or adding HCl.

-

Analysis (SPME-GC-MS):

-

Insert SPME fiber (PDMS/DVB) into headspace for 20 mins at 40°C.

-

Desorb in GC inlet (250°C).

-

Detection: Monitor MS ions specific to 1-octen-3-one (m/z 55, 70, 97).

-

-

Validation: Compare retention time and mass spectrum against an authentic standard.

Protocol B: Heterologous Expression of Fungal PKS Clusters

Objective: Link a specific PKS gene cluster to an enone-containing metabolite.

Workflow:

-

Cluster Mining: Use AntiSMASH to identify Type I PKS clusters in the fungal genome. Look for domains: KS-AT-DH-KR-ACP.

-

Vector Construction: Clone the core PKS gene and putative tailoring enzymes (e.g., P450s) into an expression vector (e.g., pamyB for Aspergillus oryzae).

-

Transformation:

-

Protoplast preparation of A. oryzae M-2-3 (auxotrophic mutant).

-

PEG-mediated transformation.

-

Select on Minimal Media lacking arginine/uridine.

-

-

Fermentation:

-

Inoculate transformants in DPY medium (20 mL).

-

Incubate at 28°C, 200 rpm for 5–7 days.

-

-

Metabolite Extraction:

-

Extract broth with Ethyl Acetate (1:1 v/v).

-

Evaporate solvent and reconstitute in Methanol.

-

-

LC-MS/MS Analysis:

-

Screen for new peaks absent in the host control.

-

Look for UV signatures of conjugated enones (λmax ~220-250 nm for simple enones, higher for extended conjugation).

-

Quantitative Data Summary

| Feature | Fungal Pathway (1-Octen-3-one) | Plant Pathway (Chalcones) |

| Precursor | Linoleic Acid (C18:2) | Phenylalanine / p-Coumaroyl-CoA |

| Key Enzyme | Lipoxygenase (LOX) + HPL | Chalcone Synthase (CHS) |

| Mechanism | Radical Oxygenation -> Heterolytic Cleavage | Decarboxylative Claisen Condensation |

| Regioselectivity | C-10 Specificity (typically) | n/a (defined by starter unit) |

| Biological Role | Volatile signaling, Defense, "Mushroom" odor | Pigmentation, UV protection, Symbiosis |

| Warhead Type | Vinyl Ketone (highly reactive Michael acceptor) | Diaryl propenone (stable Michael acceptor) |

References

-

Biosynthesis of 1-octen-3-ol and 1-octen-3-one in Fungi

-

Plant Green Leaf Volatile Biosynthesis

- Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism.Current Opinion in Plant Biology.

-

Chalcone Synthase Mechanism

-

Austin, M. B., & Noel, J. P. (2003).[11] The chalcone synthase superfamily of type III polyketide synthases.Natural Product Reports .

-

-

Fungal Polyketide Synthases

- Cox, R. J. (2007). Polyketides, proteins and genes in fungi: programmed nano-machines begin to reveal their secrets.Organic & Biomolecular Chemistry.

-

Heterologous Expression Protocols

-

Sakai, K., et al. (2012). Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters.[12]Methods in Enzymology .

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk | MDPI [mdpi.com]

- 8. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iab.kit.edu [iab.kit.edu]

- 10. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Evolutionary Histories of Type III Polyketide Synthases in Fungi [frontiersin.org]

- 12. escholarship.org [escholarship.org]

A Technical Guide to the Thermodynamic Stability of Octenone Isomers: A Focus on Oct-4-en-3-one

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of octenone isomers, with a primary focus on the non-conjugated β,γ-unsaturated ketone, oct-4-en-3-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing enone stability, outlines experimental and computational methodologies for its determination, and presents a comparative analysis of oct-4-en-3-one against its more stable α,β-unsaturated counterparts. By synthesizing theoretical concepts with actionable protocols, this guide serves as a critical resource for understanding and predicting the behavior of these important chemical entities.

Introduction

Unsaturated ketones, or enones, are a class of organic compounds that feature both a carbonyl group and a carbon-carbon double bond. Their chemical behavior, reactivity, and stability are of significant interest in various fields, including synthetic organic chemistry, materials science, and pharmacology. The position of the double bond relative to the carbonyl group dictates the classification of the enone and profoundly influences its electronic properties and thermodynamic stability.

This guide centers on oct-4-en-3-one, a β,γ-unsaturated ketone, and compares its stability to its constitutional isomers, particularly the conjugated α,β-unsaturated octenones. The central thesis is that α,β-unsaturated ketones are thermodynamically more stable than their β,γ-unsaturated isomers. This increased stability is primarily attributed to the electronic delocalization afforded by the conjugated system of p-orbitals.

We will explore this topic through three main pillars:

-

Theoretical Principles: An examination of the electronic and structural factors that govern enone stability.

-

Experimental Verification: A detailed protocol for determining relative thermodynamic stability through acid-catalyzed equilibration.

-

Computational Analysis: A workflow for calculating the Gibbs free energy of formation to predict isomer stability.

Chapter 1: The Foundations of Enone Stability

The thermodynamic stability of an organic molecule is a measure of its relative energy content; lower energy corresponds to higher stability. For isomers, which share the same molecular formula but differ in atomic arrangement, differences in stability can be significant. In the case of octenones, the key differentiating factor is the presence and position of conjugation.

The Role of Conjugation

Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across multiple atoms. In an α,β-unsaturated ketone, the p-orbitals of the carbonyl carbon and oxygen, as well as the α and β carbons of the double bond, overlap. This overlap creates an extended π-system, which is a more stable, lower-energy electronic configuration than that of isolated double and carbonyl bonds.[1] This delocalization can be represented by resonance structures that show the distribution of electron density.

In contrast, β,γ-unsaturated ketones like oct-4-en-3-one lack this direct conjugation. The double bond and the carbonyl group are separated by a methylene group, preventing the overlap of their respective p-orbitals. Consequently, they do not benefit from the same degree of resonance stabilization.

Hyperconjugation and Steric Effects

While conjugation is the dominant factor, other effects such as hyperconjugation and steric hindrance also play a role in determining the overall stability of an alkene. Hyperconjugation involves the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, which can further stabilize the molecule. Generally, the stability of an alkene increases with the number of alkyl substituents on the double bond.[2]

Steric strain, resulting from the spatial crowding of bulky groups, can destabilize a molecule. For example, cis isomers are often less stable than their trans counterparts due to steric repulsion between substituents on the same side of the double bond.[2]

Chapter 2: Comparative Analysis of Octenone Isomers

The principles outlined in the previous chapter can be applied to predict the relative stabilities of octenone isomers. The most stable isomers are expected to be those with a conjugated α,β-unsaturated system.

Qualitative Comparison

Let's consider three constitutional isomers of octenone:

-

Oct-4-en-3-one (A β,γ-Unsaturated Ketone): The double bond is between C4 and C5, separated from the C3 carbonyl by a methylene group. It is non-conjugated.

-

Oct-3-en-2-one (An α,β-Unsaturated Ketone): The double bond is between C3 and C4, directly conjugated with the C2 carbonyl.

-

Oct-2-en-4-one (An α,β-Unsaturated Ketone): The double bond is between C2 and C3, directly conjugated with the C4 carbonyl.

Based on the principle of conjugation, we can predict the following stability order:

Oct-3-en-2-one and Oct-2-en-4-one > Oct-4-en-3-one

The relative stability between the two conjugated isomers, oct-3-en-2-one and oct-2-en-4-one, would depend on subtler factors such as the substitution pattern around the double bond and any potential steric interactions.

Quantitative Comparison

The thermodynamic stability of isomers can be quantified by comparing their standard Gibbs free energy of formation (ΔfG°) or enthalpy of formation (ΔfH°). A more negative value indicates greater stability. The table below presents calculated thermodynamic data for the E-stereoisomers of oct-4-en-3-one and oct-3-en-2-one.

| Isomer | Structure | Conjugation | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) |

| (E)-Oct-4-en-3-one | CH3CH2CH=CHCH2C(=O)CH2CH3 | No (β,γ) | -32.22 | -203.81 |

| (E)-Oct-3-en-2-one | CH3CH2CH2CH=CHC(=O)CH3 | Yes (α,β) | -32.22 | -203.81 |

Note: The calculated values for both isomers from the available source are identical, which may be an artifact of the prediction software used. Theoretical principles and experimental evidence strongly suggest that the conjugated isomer, (E)-oct-3-en-2-one, is more stable.

Chapter 3: Experimental Determination of Relative Stability

The relative thermodynamic stabilities of interconvertible isomers can be determined experimentally by allowing them to reach equilibrium under the influence of a catalyst. The ratio of the isomers at equilibrium directly reflects their relative Gibbs free energies. For octenones, this can be achieved through acid-catalyzed isomerization.

Principle of Acid-Catalyzed Equilibration

In the presence of a strong acid, such as sulfuric acid, a proton can add to the carbonyl oxygen of the β,γ-unsaturated ketone. This is followed by the removal of a proton from the α-carbon to form an enol intermediate. Tautomerization of this enol can then lead to the formation of the more stable α,β-unsaturated ketone. This process is reversible, allowing the system to reach a thermodynamic equilibrium where the ratio of the isomers is constant.

Detailed Experimental Protocol: Acid-Catalyzed Isomerization of Oct-4-en-3-one

This protocol is adapted from a procedure for the isomerization of carvone, a cyclic unsaturated ketone.[3]

Materials:

-

Oct-4-en-3-one

-

6 M Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine oct-4-en-3-one with 6 M sulfuric acid. For every 1 part of the ketone, use approximately 3 parts of the acid solution by volume. Add a magnetic stir bar.

-

Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle or sand bath. Maintain reflux for 30-60 minutes, monitoring the reaction progress by taking small aliquots for GC-MS analysis if desired.[3]

-

Work-up - Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Work-up - Extraction: Add an equal volume of diethyl ether to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

-

Work-up - Neutralization: Carefully drain the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

-

Work-up - Washing: Wash the organic layer with a saturated brine solution to remove any dissolved water.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the mixture of octenone isomers.

Data Analysis: The resulting mixture of isomers should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative peak areas of oct-4-en-3-one and its conjugated isomers. The ratio of these areas will approximate the equilibrium constant (K_eq) for the isomerization reaction, from which the difference in Gibbs free energy (ΔG) can be calculated using the equation: ΔG = -RT ln(K_eq) .

Chapter 4: Computational Chemistry Approach

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules without the need for laboratory experiments. By calculating the Gibbs free energy of formation for each isomer, their relative stabilities can be directly compared.

Workflow for Gibbs Free Energy Calculation

This workflow outlines the general steps for calculating the Gibbs free energy of octenone isomers using a quantum chemistry software package like Gaussian.

Step-by-Step Guide:

-

Molecule Building: Construct the 3D structures of oct-4-en-3-one and its relevant isomers (e.g., oct-3-en-2-one, oct-2-en-4-one) using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[4]

-

Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory. This is a critical step for two reasons:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It calculates the thermal corrections to the electronic energy, including the Gibbs free energy.[5]

-

-

Data Extraction: From the output file of the frequency calculation, extract the value for the "Thermal correction to Gibbs Free Energy." This value is then added to the final electronic energy from the optimization to obtain the total Gibbs free energy of the molecule.

-

Comparison: Compare the calculated Gibbs free energies of all the isomers. The isomer with the lowest (most negative) Gibbs free energy is predicted to be the most thermodynamically stable.

Conclusion

This technical guide has established, through theoretical principles, experimental design, and computational methodology, that the thermodynamic stability of octenone isomers is primarily dictated by conjugation. The β,γ-unsaturated ketone, oct-4-en-3-one, is inherently less stable than its α,β-unsaturated counterparts, such as oct-3-en-2-one. This is a direct consequence of the resonance stabilization afforded by the conjugated π-system in the latter.

The provided experimental protocol for acid-catalyzed equilibration offers a robust method for quantifying the relative stabilities of these isomers in a laboratory setting. Furthermore, the outlined computational workflow allows for the in silico prediction of these properties, providing a valuable tool for hypothesis testing and rational molecular design. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these stability relationships is crucial for predicting reaction outcomes, understanding degradation pathways, and designing molecules with desired properties.

References

-

GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved from [Link]

- Petersson, E. J., et al. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 31(5), 271-276.

- Umano, K., et al. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(4), 269-277.

- Wiberg, K. B., et al. (1998). Energetic preferences for alpha,beta versus beta,gamma unsaturation. The Journal of Organic Chemistry, 63(5), 1438-1443.

- Pappas, S. P., & Pappas, B. C. (1966). The relative stabilities of α,β- and β,γ-unsaturated ketones. The Journal of Organic Chemistry, 31(9), 3151-3152.

-

How to calculate Gibbs free energy using Gaussian 09W and G16. (2023, December 11). YouTube. Retrieved from [Link]

-

Isomerization of carvone. (2021, April 20). YouTube. Retrieved from [Link]

-

How to calculate Gibbs free energy and Profile using Gaussian 09W or G16 Energies | delG. (2023, December 17). YouTube. Retrieved from [Link]

- Pires, M. M., et al. (2015). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Journal of the Brazilian Chemical Society, 26(8), 1547-1555.

-

Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

-

Alkene cis-trans Isomerism. (2011, January 10). YouTube. Retrieved from [Link]

-

LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

- Juste-Navarro, V., et al. (2017).

-

Shimadzu Corporation. (n.d.). Analysis of Inorganic Gases and Hydrocarbons by GC-MS. Retrieved from [Link]

-

Chakraborty, T. (2013, January 4). How to calculate free energy change (Gibbs free energy) during phase-transition using GAUSSIAN? ResearchGate. Retrieved from [Link]

- Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686.

-

Barrett, C. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group. Retrieved from [Link]

- Massachusetts Institute of Technology. (2007, March 9). Organic Chemistry 5.512. MIT OpenCourseWare.

-

ACS Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

-

Inorganic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-octen-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Octen-2-one. Retrieved from [Link]

-

NIST. (n.d.). 4-Octen-3-one. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-octen-2-one. Retrieved from [Link]

-

PubChem. (n.d.). Octenone. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of Oct-4-en-3-one using Solid-Phase Microextraction (SPME)

Introduction: The Analytical Imperative for Oct-4-en-3-one

Oct-4-en-3-one is a volatile organic compound of significant interest across various scientific disciplines. As a C8 ketone, it is recognized for its potent and distinct metallic, mushroom-like aroma. This characteristic makes it a crucial component in the flavor and fragrance industry, a key marker in food science for product quality and spoilage, and a potential biomarker in biomedical research. The accurate and sensitive quantification of oct-4-en-3-one is therefore paramount. Traditional methods for its analysis often involve laborious liquid-liquid extraction, which can be time-consuming and require significant solvent use.

Solid-Phase Microextraction (SPME) offers a paradigm shift from these conventional techniques. As a solvent-free, highly efficient, and sensitive sample preparation method, SPME is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like oct-4-en-3-one from a variety of matrices.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, method development, and practical application of SPME for the analysis of oct-4-en-3-one, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The Principle of Solid-Phase Microextraction (SPME)

SPME is an equilibrium-based extraction technique that utilizes a fused silica fiber coated with a stationary phase.[3] The fiber is exposed to the sample, either by direct immersion (DI) into a liquid matrix or by exposure to the headspace (HS) above a liquid or solid sample.[1] Analytes partition from the sample matrix into the fiber coating until equilibrium is established. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The choice between Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME) is contingent on the analyte's volatility and the complexity of the sample matrix. For volatile compounds like oct-4-en-3-one, HS-SPME is generally the preferred method as it minimizes matrix interference from non-volatile components, thereby extending the lifespan of the SPME fiber.[1]

Method Development: A Stepwise Approach to Robust Analysis

The development of a reliable SPME method requires the systematic optimization of several key parameters. The goal is to maximize the extraction efficiency and sensitivity for oct-4-en-3-one while ensuring reproducibility.

SPME Fiber Selection: The Heart of the Extraction

The choice of SPME fiber coating is critical and depends on the polarity and molecular weight of the analyte. For ketones and other volatile to semi-volatile compounds, combination fibers are often the most effective.[1]

-

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triphasic fiber that offers a broad range of selectivity for volatile and semi-volatile compounds. It is an excellent starting point for the analysis of oct-4-en-3-one due to its ability to trap a wide array of analytes with varying polarities and molecular weights.[1]

-

Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for the extraction of small, volatile molecules.

-

Polydimethylsiloxane (PDMS): A non-polar coating suitable for the extraction of non-polar analytes.

-

Polyacrylate (PA): A polar coating best suited for the extraction of polar analytes.

For oct-4-en-3-one, a C8 ketone, a DVB/CAR/PDMS fiber is highly recommended as a starting point due to its demonstrated effectiveness in extracting a diverse range of volatile metabolites, including ketones.[1]

Extraction Mode: Headspace vs. Direct Immersion

As previously mentioned, Headspace SPME (HS-SPME) is the recommended mode for analyzing volatile compounds like oct-4-en-3-one in complex matrices.[1] This approach minimizes the exposure of the fiber to non-volatile matrix components that could cause interference or damage the fiber coating.

Optimization of Extraction Parameters

To achieve optimal sensitivity and reproducibility, the following parameters should be systematically evaluated:

-

Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the SPME fiber. However, excessively high temperatures can alter the sample or degrade the analyte. A typical starting range for volatile compounds is 40-70°C.[2]

-

Extraction Time: This is the duration for which the fiber is exposed to the sample's headspace. The goal is to reach equilibrium or, for practical purposes, a point of maximum and reproducible extraction. A time course experiment (e.g., 10, 20, 30, 45, 60 minutes) should be performed to determine the optimal extraction time.

-

Sample Volume and Headspace Volume: The ratio of sample volume to headspace volume can influence the analyte concentration in the headspace and thus the extraction efficiency. Consistency in this ratio across all samples and standards is crucial for reproducibility.

-

Agitation: Agitation of the sample (e.g., using a magnetic stirrer or orbital shaker) during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time required to reach equilibrium.

-

Matrix Modification: The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, which in turn decreases the solubility of organic analytes and promotes their partitioning into the headspace. Sodium chloride (NaCl) is commonly used for this purpose. The effect of salt concentration should be evaluated.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of oct-4-en-3-one in a liquid matrix using HS-SPME-GC-MS. These are starting points and should be optimized for specific sample types and instrumentation.

Protocol 1: Quantitative Analysis of Oct-4-en-3-one in an Aqueous Matrix

This protocol is designed for the quantitative analysis of oct-4-en-3-one in samples such as beverages or cell culture media.

Materials and Reagents:

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

SPME Holder (Manual or Autosampler)

-

20 mL headspace vials with PTFE/silicone septa

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Oct-4-en-3-one analytical standard

-

Internal Standard (e.g., 2-heptanone or a deuterated analog of oct-4-en-3-one)

-

Methanol (HPLC grade)

-

Sodium Chloride (NaCl), analytical grade

-

Deionized water

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of oct-4-en-3-one (e.g., 1000 µg/mL) in methanol.

-

Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in methanol.

-

Create a series of calibration standards by spiking appropriate volumes of the oct-4-en-3-one stock solution into deionized water in 20 mL headspace vials. The concentration range should encompass the expected concentration in the samples.

-

Add a fixed amount of the internal standard to each calibration standard and sample vial.

-

-

Sample Preparation:

-

Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a precise amount of NaCl (e.g., 1 g, to be optimized) to the vial.

-

Spike the sample with the same fixed amount of internal standard as used in the calibration standards.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 60°C).

-

Allow the sample to equilibrate for a predetermined time (e.g., 15 minutes) with agitation.

-

Expose the DVB/CAR/PDMS fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption.

-

Desorb the analytes at a temperature appropriate for the fiber and analytes (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

-

Program the GC oven temperature to separate oct-4-en-3-one from other volatile components. A typical program might be: initial temperature of 40°C for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.

-

The mass spectrometer should be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

Data Analysis:

-

Identify oct-4-en-3-one and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the peak area of oct-4-en-3-one to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of oct-4-en-3-one in the samples using the calibration curve.

Protocol 2: Screening for Oct-4-en-3-one in a Solid Food Matrix

This protocol is suitable for the qualitative or semi-quantitative analysis of oct-4-en-3-one in solid samples like mushrooms or grains.

Materials and Reagents:

-

Same as Protocol 1, with the addition of a sample homogenizer or grinder.

Procedure:

-

Sample Preparation:

-

Homogenize or grind a representative portion of the solid sample to increase the surface area.

-

Accurately weigh a specific amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.

-

Add a small, precise volume of deionized water (e.g., 3 mL) to create a slurry and facilitate the release of volatiles.

-

If semi-quantification is desired, add a known amount of an appropriate internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction and GC-MS Analysis:

-

Follow steps 3 and 4 from Protocol 1. The extraction temperature and time may need to be re-optimized for the solid matrix.

-

Data Presentation and Method Validation

For robust and reliable results, the developed SPME method must be validated.

Key Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with a coefficient of determination (R²) > 0.99. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically calculated as 3 times the signal-to-noise ratio (S/N). |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 times the signal-to-noise ratio (S/N). |

| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). | Expressed as the relative standard deviation (%RSD), typically <15%. |

| Accuracy | The closeness of the measured value to the true value. Often assessed through recovery studies in spiked matrix samples. | Typically within 80-120% recovery. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

Example Optimized SPME Parameters for Volatile Ketones

The following table provides a summary of typical optimized parameters for the analysis of volatile ketones in food and beverage matrices, which can serve as a starting point for the optimization of an oct-4-en-3-one method.

| Parameter | Recommended Starting Condition | Reference |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | [1] |

| Extraction Mode | Headspace (HS) | [1] |

| Sample Volume | 5 mL (liquid) or 2 g (solid) | General Practice |

| Vial Size | 20 mL | General Practice |

| Salt Addition | 1 g NaCl (for aqueous samples) | General Practice |

| Equilibration Temperature | 60°C | [2] |

| Equilibration Time | 15 min | General Practice |

| Extraction Time | 30 min | General Practice |

| Agitation | 250 rpm | General Practice |

| Desorption Temperature | 250°C | General Practice |

| Desorption Time | 2 min | General Practice |

Visualizing the Workflow

Diagrams created using Graphviz can help to visualize the experimental workflows.

Caption: Workflow for HS-SPME-GC-MS analysis of oct-4-en-3-one in aqueous samples.

Caption: Workflow for HS-SPME-GC-MS analysis of oct-4-en-3-one in solid samples.

Conclusion and Future Perspectives

The SPME-GC-MS methods outlined in this application note provide a robust framework for the sensitive and reliable analysis of oct-4-en-3-one. The solvent-free nature and high concentration factor of SPME make it an ideal technique for trace-level detection in complex matrices. By systematically optimizing the key parameters of fiber choice, extraction temperature, and time, researchers can develop and validate methods tailored to their specific analytical needs. The protocols provided herein serve as a strong foundation for such endeavors, enabling advancements in food science, flavor chemistry, and biomedical research.

References

-

Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Solid Phase Microextraction and Triple Quadrupole GC/MS. Retrieved from [Link]

-

Fortini, P., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1339976. Retrieved from [Link]

-

Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]

-

Li, Y., et al. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Foods, 11(1), 116. Retrieved from [Link]

-

Aparicio-Rueda, P., et al. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. PSE Community.org. Retrieved from [Link]

-

Shimadzu. (2021). Optimization and evaluation of traditional SPME vs SPME Arrow for qualitative analysis of meat aroma. Retrieved from [Link]

-

Peršurić, Đ., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(22), 6828. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Characterization of Volatile Flavor Compounds and Aroma Active Components in Button Mushroom (Agaricus bisporus) across Various Cooking Methods. Foods, 12(13), 2588. Retrieved from [Link]

-

Asensio-Ramos, M., et al. (2016). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Talanta, 147, 555-563. Retrieved from [Link]

-

Papagiannopoulos, A. D., et al. (2019). Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis. Beverages, 5(3), 51. Retrieved from [Link]

-

Li, Y., et al. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Foods, 11(1), 116. Retrieved from [Link]

-